molecular formula C18H18N4O B13339966 5-(3-(Dimethylamino)phenoxy)-N-phenylpyrimidin-2-amine

5-(3-(Dimethylamino)phenoxy)-N-phenylpyrimidin-2-amine

Katalognummer: B13339966
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: WNIBVFHPUQWWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-(Dimethylamino)phenoxy)-N-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenoxy ring, which is further connected to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Dimethylamino)phenoxy)-N-phenylpyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(Dimethylamino)phenol with a suitable halogenated pyrimidine derivative under basic conditions to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-(Dimethylamino)phenoxy)-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3-(Dimethylamino)phenoxy)-N-phenylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is utilized in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 5-(3-(Dimethylamino)phenoxy)-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Dimethylamino)phenylpyrimidine: Similar structure but lacks the phenoxy group.

    N-Phenylpyrimidin-2-amine: Similar core structure but lacks the dimethylamino and phenoxy groups.

    3-(Dimethylamino)phenoxybenzene: Contains the phenoxy and dimethylamino groups but lacks the pyrimidine ring.

Uniqueness

5-(3-(Dimethylamino)phenoxy)-N-phenylpyrimidin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C18H18N4O

Molekulargewicht

306.4 g/mol

IUPAC-Name

5-[3-(dimethylamino)phenoxy]-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C18H18N4O/c1-22(2)15-9-6-10-16(11-15)23-17-12-19-18(20-13-17)21-14-7-4-3-5-8-14/h3-13H,1-2H3,(H,19,20,21)

InChI-Schlüssel

WNIBVFHPUQWWDO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=CC=C1)OC2=CN=C(N=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.